molecular formula C21H24N4O3 B12198586 1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12198586
M. Wt: 380.4 g/mol
InChI Key: UNWSPWSXPQZYOD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyridinyl piperazine moiety, and a pyrrolidinone ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the methoxyphenyl intermediate.

    Pyridinyl Piperazine Formation: The intermediate is then reacted with pyridin-2-yl piperazine under controlled conditions to form the pyridinyl piperazine moiety.

    Cyclization to Pyrrolidinone: The final step involves cyclization to form the pyrrolidinone ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Unique due to its specific combination of functional groups.

    3-(2-Methoxyphenyl)-1-pyridin-3-yl-propenone: Similar structure but lacks the pyrrolidinone ring.

    4-(Pyridin-2-yl)piperazine derivatives: Share the pyridinyl piperazine moiety but differ in other functional groups.

Uniqueness

This compound stands out due to its unique combination of a methoxyphenyl group, a pyridinyl piperazine moiety, and a pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C21H24N4O3/c1-28-18-6-4-5-17(14-18)25-15-16(13-20(25)26)21(27)24-11-9-23(10-12-24)19-7-2-3-8-22-19/h2-8,14,16H,9-13,15H2,1H3

InChI Key

UNWSPWSXPQZYOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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